molecular formula C13H15FN2O B7980194 5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 1198283-83-8

5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B7980194
CAS No.: 1198283-83-8
M. Wt: 234.27 g/mol
InChI Key: NDKOLCXOWQSTLS-UHFFFAOYSA-N
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Description

5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one is a synthetically valuable spirocyclic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a 5-fluoroindoline-2-one moiety with a 1'-methylpiperidine ring at the 3-position, forming a unique three-dimensional scaffold that is highly sought after in the design of novel bioactive molecules . The strategic incorporation of fluorine can significantly influence a compound's properties by enhancing metabolic stability, modulating lipophilicity, and altering electronic characteristics, making it a crucial functional group for optimizing pharmacokinetic profiles . The spiro[indoline-3,4'-piperidin]-2-one core is a privileged structure in pharmaceutical research. While specific biological data for this exact analog is limited in the public domain, patented compounds within this structural class have demonstrated promising activity in central nervous system (CNS) targets. For instance, closely related spiro[indoline-3,4'-piperidine] derivatives have been investigated for their potential as anticonvulsant agents and for their ability to potentiate the effects of 5-HTP in preclinical models, suggesting interactions with serotonergic pathways . Researchers can utilize this chemical as a key intermediate or a central scaffold for building diverse compound libraries aimed at exploring new therapeutic areas. Please Note: This product is categorized as For Research Use Only and is not intended for diagnostic or therapeutic applications. The chemical is for use by qualified laboratory or research professionals only .

Properties

IUPAC Name

5-fluoro-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-16-6-4-13(5-7-16)10-8-9(14)2-3-11(10)15-12(13)17/h2-3,8H,4-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKOLCXOWQSTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678125
Record name 5-Fluoro-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198283-83-8
Record name 5-Fluoro-1'-methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Component Azomethine Dipolar Cycloaddition

The azomethine ylide cycloaddition strategy has been successfully adapted for constructing spiro[indoline-3,4'-piperidine] frameworks. A representative protocol involves:

  • Precursor Synthesis :

    • 5-Fluoroindoline-2-one is functionalized at the 3-position via condensation with pyrrolidine-derived enones under acidic conditions .

    • Key Intermediate : 1-(Alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-one (3a–h in ).

  • Cycloaddition Reaction :

    • Reacting the ylidene-piperidinone with in-situ-generated azomethine ylides (from sarcosine and aldehydes) at 80°C in toluene.

    • Regioselectivity : Controlled by steric effects of the sulfonyl group, directing spiro-fusion at the indoline C3 position .

Table 1: Cycloaddition Reaction Parameters

ParameterOptimal ConditionsYield Range
Temperature80°C68–82%
SolventToluene
CatalystNone (thermal activation)
Reaction Time12–18 hours

This method produces dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine] derivatives with >95% regioselectivity .

MetricValue
Diastereomeric Ratio1.5:1 (3R,2S:3S,2S)
Isolated Yield45–52% per diastereomer
Purity Post-HPLC≥99%

Post-Functionalization of Spirocyclic Intermediates

Late-stage modifications enable precise installation of the 1'-methyl group:

  • Buchwald–Hartwig Amination :

    • Spiro[indoline-3,4'-piperidin]-2-one undergoes palladium-catalyzed coupling with methylamine.

    • Conditions : Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C in dioxane .

  • Reductive Amination :

    • Piperidine ketone intermediates are treated with methylamine and NaBH₃CN in MeOH at 0°C .

Table 3: Comparison of Methylation Strategies

MethodYield (%)SelectivityLimitations
Buchwald–Hartwig78HighRequires anhydrous conditions
Reductive Amination65ModerateCompeting over-reduction

Solid-Phase Synthesis for Scalability

Automated solid-phase approaches improve reproducibility for industrial-scale production:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-piperidine-4-carboxylic acid.

  • Iterative Assembly :

    • Stepwise coupling of 5-fluoroindole-3-acetic acid and methylamine via HBTU activation.

  • Cleavage :

    • TFA/CH₂Cl₂ (1:1) liberates the spirocyclic product with 85% purity (HPLC) .

Critical Analysis of Methodologies

Table 4: Synthesis Route Comparison

MethodAdvantagesDisadvantagesIdeal Use Case
CycloadditionHigh regioselectivityMulti-step precursor prepLab-scale discovery
Chiral N-AlkylationStereochemical controlLow diastereomeric ratioEnantioselective synthesis
Solid-PhaseScalabilityModerate purityPilot-scale production

Reaction Optimization Strategies

  • Solvent Screening :

    • DMF outperforms THF in N-alkylation reactions due to enhanced solubility of intermediates .

  • Catalyst Loading :

    • Reducing Pd(OAc)₂ from 5 mol% to 2 mol% maintains coupling efficiency while lowering costs .

  • Temperature Gradients :

    • Gradual heating from 60°C to 80°C during cycloaddition minimizes side-product formation .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1’-methylspiro[indoline-3,4’-piperidin]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one belongs to the class of spirocyclic compounds, characterized by a spiro linkage connecting two rings. The presence of a fluorine atom enhances its chemical reactivity and biological interactions. The molecular formula is C13H15FN2OC_{13}H_{15}FN_2O with a molecular weight of approximately 234.27 g/mol .

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that spiroindolines, including this compound, exhibit significant anticancer properties. Studies have shown that derivatives can induce apoptosis in various cancer cell lines, such as breast and lung cancers, by modulating key signaling pathways involved in cell proliferation and survival .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. Preclinical studies suggest it may inhibit neuroinflammation, making it a candidate for treating neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for key metabolic enzymes, potentially influencing various biochemical pathways .
  • Antimicrobial Properties : Some studies report antimicrobial activities against certain pathogens, indicating broader applications in infectious disease treatment .

Case Study 1: Anticancer Efficacy

In a study involving multiple cancer cell lines (MCF7, HCT116), derivatives of spiroindolines demonstrated IC50 values in the low micromolar range, showcasing potent anticancer activity. The compound's mechanism involved inducing cell cycle arrest and apoptosis .

Case Study 2: Neuroprotection

A preclinical model assessing neuroprotective effects indicated that treatment with this compound significantly reduced neuronal cell death caused by oxidative stress. This was measured using assays quantifying cell viability and apoptotic markers .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in various cancer cell lines
NeuroprotectiveReduces oxidative stress-induced cell death
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights its potency compared to related compounds:

Compound StructureActivity LevelComments
5-Fluoro-1'-methylspiro[indoline]HighPotent against multiple cancer types
Non-fluorinated analogsLowReduced potency due to lack of lipophilicity

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Fluorine Substitution :

  • The 5-fluoro substituent in the target compound enhances metabolic stability and binding affinity compared to the 4-fluoro analog (Table 1). Fluorine’s electronegativity and small size optimize interactions with hydrophobic kinase pockets .
  • In contrast, 4-fluorospiro[indoline-3,4'-piperidin]-2-one may exhibit reduced efficacy due to altered spatial orientation in the active site.

1'-Substituent Effects :

  • The 1'-methyl group balances steric bulk and lipophilicity, favoring oral bioavailability and selectivity.
  • Bulkier groups like 1'-benzyl (CAS 1086063-19-5) or 1'-allyl (CAS 858348-28-4) may hinder target engagement or increase off-target interactions, though these remain unvalidated in vivo .

Aminopyridyl/Pyrazinyl Additions: Compound SMU-B (5b), which includes a 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl group, shows markedly enhanced potency (>50% tumor inhibition) compared to the parent structure. This highlights the critical role of extended aromatic systems in improving kinase binding and cellular penetration .

Pharmacokinetic and Toxicity Profiles

  • 5-Fluoro-1'-methylspiro[...]-2-one is noted for its oral efficacy and tolerability in preclinical models, likely due to optimal logP values from the 5-F/1'-CH₃ combination .
  • SMU-B (5b) exhibits dual c-Met/ALK inhibition but may carry higher toxicity risks due to its complex substituents, necessitating further safety studies .

Biological Activity

5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one is a synthetic compound belonging to the class of spiroindolines, which are characterized by their unique spirocyclic structure that connects an indole and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FN3OC_{15}H_{18}FN_{3}O with a molecular weight of approximately 275.32 g/mol. The presence of a fluorine atom and the spiro connection contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances lipophilicity and may influence binding affinity to target proteins. The spirocyclic structure provides rigidity, which can improve selectivity in binding interactions.

Biological Activities

Anticancer Activity
Research indicates that compounds within the spiroindoline class exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival.

Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It is hypothesized that it may exert protective effects against neurodegenerative diseases through mechanisms such as the inhibition of neuroinflammation and oxidative stress.

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, including breast and lung cancer cells, derivatives of spiroindolines demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. The study highlighted the compound's ability to inhibit tumor growth by inducing cell cycle arrest and apoptosis.

Case Study 2: Neuroprotection
A preclinical model assessing neuroprotective effects showed that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. This was measured using assays that quantified cell viability and apoptotic markers.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress-induced cell death
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity LevelComments
This compoundHighPotent against multiple cancer types
5-Fluoro-indole derivativesModerateSimilar mechanism but less selective
Non-fluorinated analogsLowReduced potency due to lack of lipophilicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Fluoro-1'-methylspiro[indoline-3,4'-piperidin]-2-one, and what purification techniques ensure high yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions, starting with indoline and piperidine precursors. Key steps include:

  • Cyclization : Using reagents like Cs₂CO₃ in DMF under inert atmospheres to form the spirocyclic core .
  • Fluorination : Introducing fluorine via electrophilic substitution or using fluorinated intermediates .
  • Methylation : Alkylation at the piperidine nitrogen with methyl iodide or similar agents .
  • Purification : Silica gel column chromatography with gradients (e.g., n-hexane:ethyl acetate) to isolate the product, achieving yields of 35–72% .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the spirocyclic core (e.g., indoline C=O at ~170 ppm, fluorine-induced deshielding in aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ions (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Resolve spiro-conformation and dihedral angles, as demonstrated for analogs like dispiro-piperidine derivatives .

Advanced Research Questions

Q. What in vitro and in vivo pharmacological assays are appropriate to evaluate the kinase inhibitory potential of this compound derivatives?

  • Methodology :

  • Kinase Profiling : Use recombinant kinases (e.g., c-Met, ALK) in ATP-competitive assays with IC₅₀ determination. Dual inhibitors like SMU-B (IC₅₀ <10 nM) are identified via kinase selectivity panels .
  • Cell-Based Assays : Measure inhibition of phosphorylation (e.g., c-Met in GTL-16 gastric cancer cells) and proliferation (MTT assays) .
  • In Vivo Models : Xenograft studies (e.g., GTL-16 tumors in mice) with oral dosing to assess tumor growth inhibition (>50%) and pharmacodynamic markers (e.g., p-Met suppression) .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy observed in spiro[indoline-3,4'-piperidine]-2-one analogs?

  • Methodology :

  • ADME Optimization : Improve bioavailability via formulation (e.g., PEGylation) or prodrug strategies.
  • Metabolic Stability : Assess hepatic microsomal clearance; introduce fluorination to reduce CYP450-mediated degradation .
  • Tissue Distribution : Use radiolabeled analogs to quantify target engagement in tumors vs. normal tissues .

Q. What strategies are employed to establish structure-activity relationships (SAR) for fluorinated spiro[indoline-3,4'-piperidine]-2-ones targeting cancer stem cells?

  • Methodology :

  • Substitution Analysis : Compare 5- vs. 6-position fluorination; 6-substituted analogs show higher c-Met inhibition due to improved steric alignment .
  • Molecular Docking : Map interactions with kinase domains (e.g., c-Met’s hydrophobic pocket) using software like AutoDock .
  • Functional Group Scanning : Replace fluorine with Cl, Br, or methyl groups to evaluate electronic and steric effects on potency .

Q. How does the introduction of a fluorine atom at the 5-position of the indoline ring influence the physicochemical properties and target binding affinity?

  • Methodology :

  • Physicochemical Profiling : Measure logP (lipophilicity) and solubility; fluorine reduces logP by 0.5–1 unit, enhancing aqueous solubility .
  • Binding Affinity : Use surface plasmon resonance (SPR) to quantify KD values. Fluorine’s electronegativity strengthens hydrogen bonds with kinase active sites (e.g., ALK’s gatekeeper residue) .
  • Metabolic Impact : Fluorine blocks oxidation at the 5-position, increasing half-life in hepatic microsomes by ~2-fold .

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